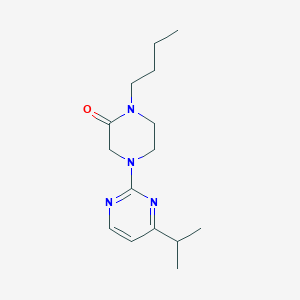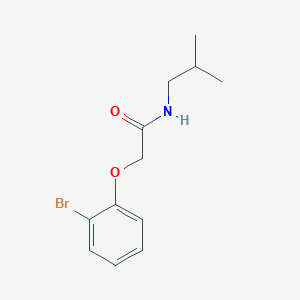
1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinones and has been shown to possess a wide range of biological activities that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the Akt/mTOR and NF-κB signaling pathways, which are known to be involved in cancer and inflammation, respectively. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In inflammation, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Finally, in neurodegeneration, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to protect neurons from oxidative stress and inflammation, leading to a reduction in neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one for lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one of the limitations of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one. One area of research is the development of new drugs based on the structure of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one that have improved solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are targeted by 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one, which could lead to the development of more targeted therapies. Finally, further research is needed to fully understand the mechanism of action of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one involves a multi-step process that starts with the reaction of 4-isopropyl-2,6-dimethylpyrimidine with 1-bromo-4-chlorobutane to yield 4-(4-chlorobutyl)-2,6-dimethylpyrimidine. This intermediate is then reacted with piperazine to give 1-butyl-4-(4-chlorobutyl)piperazine, which is subsequently converted to 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one by reacting it with 2-chloroacetyl chloride.
Aplicaciones Científicas De Investigación
1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-butyl-4-(4-propan-2-ylpyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-4-5-8-18-9-10-19(11-14(18)20)15-16-7-6-13(17-15)12(2)3/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLSKDDZFKTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C2=NC=CC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-(4-isopropylpyrimidin-2-YL)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)

![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)
![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)
![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)
![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)